
Ácido 1,2,3,4-tetrahidroquinolina-3-carboxílico clorhidrato
Descripción general
Descripción
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₁₀H₁₁NO₂·HCl It is a derivative of tetrahydroquinoline, featuring a carboxylic acid group and a hydrochloride salt
Synthetic Routes and Reaction Conditions:
Reduction of Quinoline Derivatives: One common synthetic route involves the reduction of quinoline derivatives to produce 1,2,3,4-tetrahydroquinoline-3-carboxylic acid. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Pictet-Spengler Cyclization: Another method involves the Pictet-Spengler cyclization reaction, which is a key step in synthesizing tetrahydroquinoline derivatives. This reaction typically uses an aldehyde or ketone and an amine in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid hydrochloride involves scaling up these synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the tetrahydroquinoline ring to quinoline derivatives.
Reduction: Reduction reactions can further reduce the compound, leading to the formation of simpler derivatives.
Substitution Reactions: Substitution reactions can occur at various positions on the tetrahydroquinoline ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Quinoline derivatives.
Reduction Products: Simpler tetrahydroquinoline derivatives.
Substitution Products: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1.1. Treatment of Neurological Disorders
THQCA derivatives have been investigated for their potential in treating dopaminergic nerve diseases. Research indicates that these compounds can serve as precursors or active agents in the synthesis of medications aimed at alleviating symptoms associated with conditions like Parkinson's disease and other neurodegenerative disorders .
1.2. Antithrombotic Agents
Modification of THQCA with β-cyclodextrin has led to the development of oral antithrombotic agents. These compounds demonstrate efficacy in preventing thrombosis by enhancing the bioavailability and activity of the active pharmaceutical ingredients .
1.3. Histone Deacetylase Inhibitors
THQCA derivatives have shown promise as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. Preliminary studies indicate that these derivatives exhibit potent inhibitory activity against HDACs, suggesting their potential as therapeutic agents in oncology .
2.1. Peptide and Peptidomimetic Design
THQCA is utilized as a surrogate for proline in peptide synthesis due to its distinct geometrical conformation and biological activity. Its incorporation into peptides has led to the development of novel compounds with enhanced stability and activity against various enzymes and receptors .
2.2. Synthesis of Chiral Compounds
Recent advancements have highlighted the use of THQCA in the synthesis of optically pure chiral compounds through chemoenzymatic methods. This approach has facilitated the production of enantiomerically enriched tetrahydroisoquinoline carboxylic acids, which are valuable in pharmaceutical applications .
3.1. Case Study: Dopaminergic Diseases
A study focusing on THQCA derivatives demonstrated significant improvements in dopaminergic signaling pathways in animal models of Parkinson's disease. The findings suggest that these compounds could lead to new therapeutic strategies for managing neurodegenerative disorders .
3.2. Case Study: Antithrombotic Efficacy
In a clinical trial assessing the antithrombotic properties of a THQCA derivative modified with β-cyclodextrin, patients exhibited reduced thrombus formation compared to control groups, indicating the compound's potential as a safer alternative to existing anticoagulants .
Summary Table of Applications
Application Area | Compound Type | Key Findings/Notes |
---|---|---|
Neurological Disorders | THQCA Derivatives | Potential treatment for Parkinson's disease |
Antithrombotic Agents | β-Cyclodextrin-modified THQCA | Enhanced bioavailability; effective in preventing thrombosis |
Histone Deacetylase Inhibitors | THQCA Derivatives | Potent inhibitors; potential use in cancer therapy |
Peptide Design | THQCA as Proline Surrogate | Improved stability and biological activity |
Chiral Compound Synthesis | Chemoenzymatic Methods | High enantiomeric excess achieved |
Mecanismo De Acción
Target of Action
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is a small-molecule inhibitor that primarily targets the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint axis . This axis is a key player in immune regulation and evasion of immune surveillance by tumor cells .
Mode of Action
The compound interacts with its targets by blocking the interaction of PD-1 with PD-L1 on tumor cells . This reinvigorates exhausted immune cells of both the innate and adaptive immune systems, enabling the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The compound affects the PD-1/PD-L1 immune checkpoint pathway . By inhibiting this pathway, it disrupts the immunosuppressive mechanism exploited by tumor cells, leading to the reactivation of the immune response against these cells .
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of the compound’s action is the reinvigoration of exhausted immune cells . This leads to the detection and elimination of previously “hidden” cancers . The compound has demonstrated remarkable tumor regression and remission in select cancer patients .
Comparación Con Compuestos Similares
Tetrahydroisoquinoline: A structurally related compound with similar applications in organic synthesis and drug development.
Quinoline: The parent compound from which tetrahydroquinoline derivatives are derived.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride is unique due to its specific structural features, such as the carboxylic acid group and the hydrochloride salt, which influence its reactivity and applications compared to other similar compounds.
Actividad Biológica
1,2,3,4-Tetrahydroquinoline-3-carboxylic acid hydrochloride (THQCA-HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of 1,2,3,4-Tetrahydroquinoline-3-carboxylic Acid
1,2,3,4-Tetrahydroquinoline derivatives are known for their structural similarity to various natural alkaloids and have been studied extensively for their pharmacological properties. The carboxylic acid group in THQCA enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Anticancer Properties
Recent studies have demonstrated that THQCA and its derivatives exhibit potent anticancer activities. For instance, a series of substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were shown to inhibit Bcl-2 family proteins, which play a crucial role in cancer cell survival. One compound in this series exhibited a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .
Cystic Fibrosis Treatment
THQCA derivatives have also been investigated for their potential to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. A study identified several analogs with EC50 values below 10 nM that significantly increased chloride transport, demonstrating their potential as therapeutic agents for cystic fibrosis .
Neuroprotective Effects
The compound has been explored for its neuroprotective properties against neurodegenerative disorders. It serves as an intermediate in the synthesis of various pharmaceutical agents targeting neurological conditions by modulating neurotransmitter levels and protecting neuronal cells from apoptosis .
The biological activity of THQCA is attributed to several mechanisms:
- Inhibition of Apoptotic Proteins : By binding to Bcl-2 proteins, THQCA can disrupt the anti-apoptotic signaling pathways in cancer cells.
- Chloride Channel Modulation : The compound enhances chloride ion transport across cell membranes, which is critical in the treatment of cystic fibrosis.
- Neurotransmitter Regulation : THQCA influences the levels of key neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the tetrahydroquinoline scaffold can significantly affect the biological activity of the compounds. For instance:
- Substituents at specific positions on the quinoline ring can enhance binding affinity to target proteins.
- The introduction of various functional groups has led to improved efficacy against cancer cell lines and better chloride transport capabilities .
Case Studies and Research Findings
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8,11H,5-6H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOYVTWZOKCAGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695772 | |
Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-92-5 | |
Record name | 3-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.